N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-5-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-11-5-6-14-12(7-11)8-15(20-14)16(23)18-9-13-10-19-17(21(2)3)22(13)4/h5-8,10,20H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZCHYSUTRJBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3=CN=C(N3C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound can be synthesized starting from 1H-indole-2-carboxylic acid.
The reaction typically involves the condensation of the carboxylic acid with a primary amine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods:
Large-scale synthesis requires optimization of the reaction to increase yield and purity.
Key steps involve precise control of temperature, pH, and reaction time.
Purification often involves chromatographic techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced under catalytic hydrogenation conditions.
Substitution: The dimethylamino group can be substituted under suitable nucleophilic or electrophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Hydrogen gas with catalysts like Pd/C.
Substitution: Nucleophiles like alkoxides or electrophiles such as alkyl halides.
Major Products:
Oxidation products often include N-oxides or sulfoxides.
Reduction typically yields the corresponding amines or alkylated products.
Substitution results in a variety of functionalized derivatives.
Scientific Research Applications
The compound's complex structure offers versatility in scientific research:
Chemistry:
Utilized as an intermediate in the synthesis of more complex molecules.
Studies focusing on reaction mechanisms and synthesis pathways.
Biology:
Examined for its potential as a biochemical probe.
Investigated for binding properties to biological macromolecules.
Medicine:
Potential use in drug development.
Studied for pharmacological activity against specific targets.
Industry:
Applications in the production of specialty chemicals.
Used as a precursor in the synthesis of advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in biological systems.
Molecular pathways involved include binding to enzyme active sites or receptor sites, potentially altering biochemical pathways or signal transduction mechanisms.
Comparison with Similar Compounds
N-[(dimethylamino)methylene]-5-methyl-1H-indole-2-carboxamide
5-Methyl-1H-indole-2-carboxamide derivatives
Uniqueness:
The presence of the dimethylamino and imidazolyl groups offers unique reactivity and binding properties.
Compared to similar compounds, it may have enhanced binding affinity or specificity for certain targets.
By navigating through its synthesis, reactions, and applications, the compound clearly stands out as a multifaceted tool in the realm of chemical and biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
